molecular formula C8H16ClN B2803188 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride CAS No. 2567498-25-1

1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride

Cat. No.: B2803188
CAS No.: 2567498-25-1
M. Wt: 161.67
InChI Key: LOMYCJGTUGYLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride is a bicyclic amine compound. It is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dimethyl-2-azabicyclo[2.2.1]heptane with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful addition of hydrochloric acid to the bicyclic amine compound, followed by purification steps to isolate the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: 1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride is unique due to its specific bicyclic structure and the presence of two methyl groups. This structural feature imparts distinct chemical and physical properties, making it more stable and reactive compared to similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness .

Properties

IUPAC Name

1,4-dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-3-4-8(2,5-7)9-6-7;/h9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMYCJGTUGYLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(NC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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